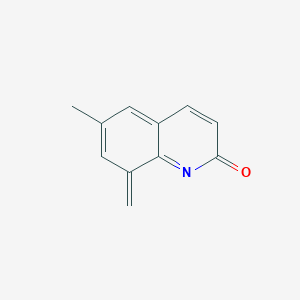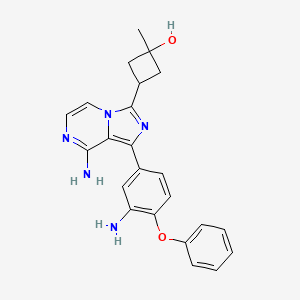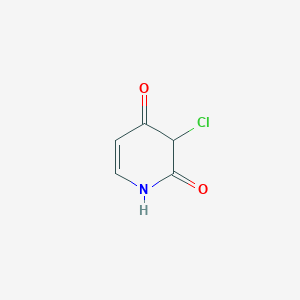
3-chloro-1H-pyridine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-1H-pyridine-2,4-dione is a heterocyclic compound that contains a pyridine ring substituted with a chlorine atom at the 3-position and keto groups at the 2 and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-pyridine-2,4-dione typically involves the chlorination of 1H-pyridine-2,4-dione. One common method is the reaction of 1H-pyridine-2,4-dione with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:
1H-pyridine-2,4-dione+SOCl2→this compound+SO2+HCl
This method is efficient and yields the desired product in good purity.
Industrial Production Methods
Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-chloro-1H-pyridine-2,4-dione can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 3-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The keto groups at the 2 and 4 positions can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form more complex structures, potentially involving the formation of N-oxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) are commonly used under mild to moderate conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under anhydrous conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Nucleophilic substitution: Substituted pyridine-2,4-diones with various functional groups.
Reduction: 3-chloro-1H-pyridine-2,4-diol.
Oxidation: N-oxides of this compound.
Aplicaciones Científicas De Investigación
3-chloro-1H-pyridine-2,4-dione has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 3-chloro-1H-pyridine-2,4-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chlorine atom and keto groups can influence its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
3-chloro-1H-pyrrole-2,5-dione: Similar structure but with a pyrrole ring instead of a pyridine ring.
3-chloro-1H-pyrimidine-2,4-dione: Contains a pyrimidine ring with similar substitution patterns.
3-chloro-1H-pyrazine-2,4-dione: Features a pyrazine ring with analogous functional groups.
Uniqueness
3-chloro-1H-pyridine-2,4-dione is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C5H4ClNO2 |
|---|---|
Peso molecular |
145.54 g/mol |
Nombre IUPAC |
3-chloro-1H-pyridine-2,4-dione |
InChI |
InChI=1S/C5H4ClNO2/c6-4-3(8)1-2-7-5(4)9/h1-2,4H,(H,7,9) |
Clave InChI |
BIQAAEIQQKJZFF-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C(C1=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


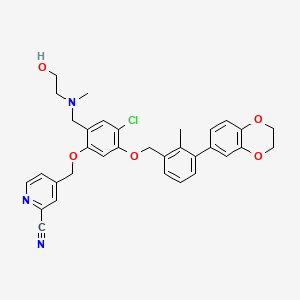
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (6Z,9Z,12Z)-octadeca-6,9,12-trienethioate](/img/structure/B15135057.png)
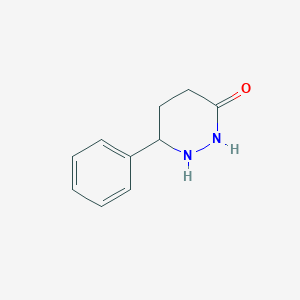
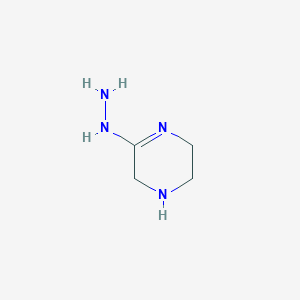
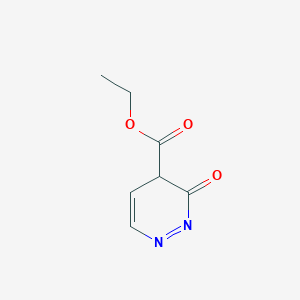



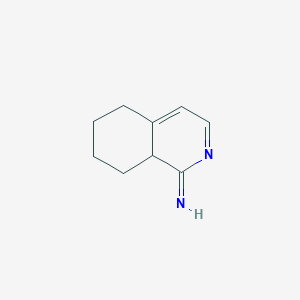


![N-[4-Chloro-2-[(2-chloro-4-nitrophenyl)azo]-5-[(2-hydroxypropyl)amino]phenyl]acetamide](/img/structure/B15135118.png)
